2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
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Description
2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibitor : This compound has been identified as an inhibitor of Aurora A, which makes it potentially useful in cancer treatment. The specific compound structure and its analogs can serve as promising candidates for developing cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : This study discusses a novel, potent, selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment. The compound showed high clearance and short half-life in pharmacokinetics studies, indicating its potential for therapeutic use (Teffera et al., 2013).
Pharmacological Screening of Benzothiazole and Pyrazole Analogues : A series of compounds containing benzothiazole and pyrazole moieties, structurally similar to the query compound, were synthesized and screened for their antimicrobial and antioxidant activities. These compounds show potent activity, highlighting the potential of this chemical class in therapeutic applications (Raparla et al., 2013).
Quantitative Determination in Dog Plasma : A study developed a method for the measurement of a similar compound (Hu7691) in dog plasma using ultra-performance liquid chromatography-tandem mass spectrometry. This method is crucial for pharmacokinetic monitoring and bioavailability assessment in clinical applications (Ping et al., 2021).
Synthesis and Evaluation of 5-HT 1F Receptor Agonists : Compounds structurally related to the query, specifically 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, were synthesized and evaluated as 5-HT(1F) receptor agonists, potentially useful in treating acute migraine (Mathes et al., 2004).
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-9-13(19)1-2-14(15)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUXLWOXJQLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.